

Spectroscopic Characterization of 3-Bromo-5-methoxyphenylboronic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methoxyphenylboronic acid

Cat. No.: B1284284

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Introduction

3-Bromo-5-methoxyphenylboronic acid is an organic compound with significant potential as a building block in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a summary of its key chemical properties and a predicted overview of its spectroscopic characteristics. While specific experimental spectra for this compound are not widely published, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its structure and analysis of similar compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Chemical Properties

3-Bromo-5-methoxyphenylboronic acid is a solid at room temperature.^[1] Its fundamental chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	849062-12-0	[1] [2]
Molecular Formula	C ₇ H ₈ BBrO ₃	[1] [2]
Molecular Weight	230.85 g/mol	[2]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for **3-Bromo-5-methoxyphenylboronic acid**. These predictions are derived from the compound's structure and by analogy to structurally related molecules.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	br s	2H	B(OH) ₂
~7.4	t	1H	Ar-H
~7.2	t	1H	Ar-H
~7.0	t	1H	Ar-H

| ~3.8 | s | 3H | OCH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~160	Ar-C-OCH ₃
~135 (broad)	Ar-C-B(OH) ₂
~128	Ar-C-H
~122	Ar-C-Br
~120	Ar-C-H
~115	Ar-C-H

| ~55 | OCH₃ |

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (OCH ₃)
~1600, ~1470	Medium-Strong	Aromatic C=C bending
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch
~1030	Strong	Symmetric C-O-C stretch
~700	Strong	C-Br stretch

Predicted Mass Spectrometry Data

m/z	Assignment	Notes
230/232	$[M]^+$	Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br}$)
212/214	$[M-\text{H}_2\text{O}]^+$	Loss of water
184/186	$[M-\text{B}(\text{OH})_2]^+$	Loss of boronic acid group
151	$[M-\text{Br-OH}]^+$	Loss of bromine and a hydroxyl group

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of **3-Bromo-5-methoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Bromo-5-methoxyphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of a hydrogen-bond-disrupting solvent like DMSO-d₆ is recommended to minimize the formation of boroxine anhydrides, which can complicate the spectra.[3]
 - Transfer the solution into a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.
 - Temperature: 298 K.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.[3]

- Spectral Width: 0-15 ppm.
- Referencing: Use the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) as the internal standard.[3]
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz or higher field NMR spectrometer.
 - Pulse Program: A proton-decoupled pulse program.[3]
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[3]
 - Relaxation Delay: 2-5 seconds.[3]
 - Spectral Width: 0-200 ppm.
 - Referencing: Use the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) as the internal standard. [3]

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **3-Bromo-5-methoxyphenylboronic acid** directly onto the ATR crystal.
 - Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.[3]
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm⁻¹.[3]

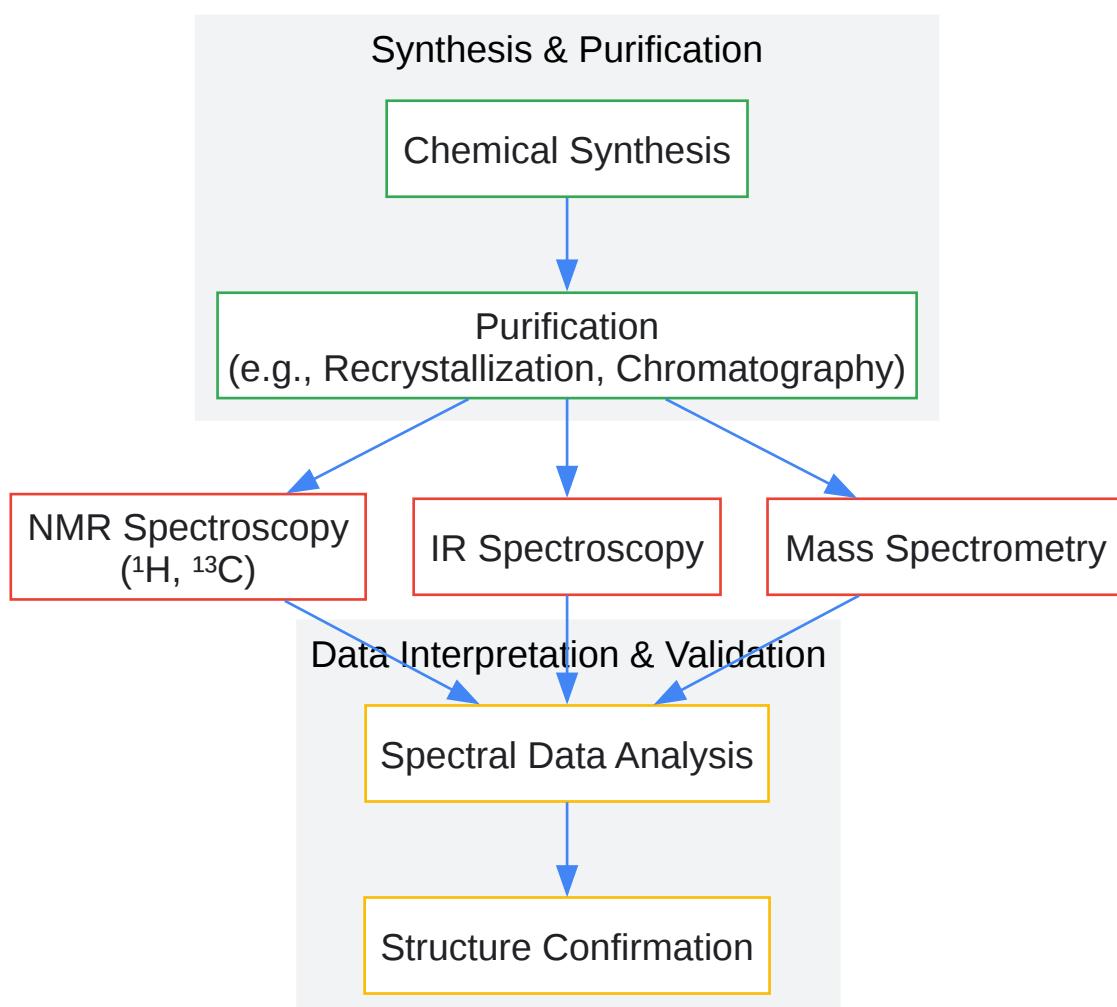
- Resolution: 4 cm⁻¹.[\[3\]](#)
- Number of Scans: 16-32.[\[3\]](#)

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
 - Further dilute as necessary for the specific ionization technique.
- MS Spectrum Acquisition (Electrospray Ionization - ESI):
 - Instrument: A mass spectrometer equipped with an ESI source.
 - Mode: Positive or negative ion mode.
 - Mass Range: m/z 50-500.[\[3\]](#)
 - Capillary Voltage: 3-4 kV.[\[3\]](#)
 - Source Temperature: 100-150 °C.[\[3\]](#)
 - Data Analysis: Analyze the resulting spectrum for the molecular ion peak, paying close attention to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[\[3\]](#)

Workflow for Spectroscopic Characterization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Bromo-5-methoxyphenylboronic acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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